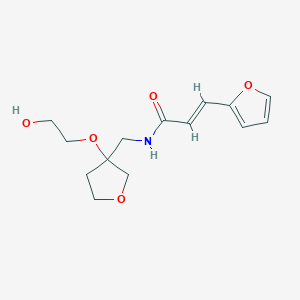

![molecular formula C16H19N5O3 B2489449 3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 946360-94-7](/img/structure/B2489449.png)

3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves complex chemical reactions that yield various derivatives with potential antiallergic activity. For instance, furo[2,3-b][1,8]naphthyridine and pyrido[1,2-a]pyrimidine diones derivatives have been synthesized, evaluated for antiallergic activity, and found to possess oral activity with promising potential (Kuo et al., 1988).

Molecular Structure Analysis

Molecular structure analysis, often determined by X-ray diffraction methods, plays a crucial role in understanding the interactions and bonding within the compound. The crystal structure of a purine-pyrimidine hydrogen-bonded complex, which shares similarity with the compound of interest, has been thoroughly studied, providing insights into the planar complex formation and hydrogen bonding patterns (Sobell, 1966).

Chemical Reactions and Properties

The reactivity and transformation of heterocyclic compounds into various derivatives are essential for understanding their chemical behavior. For example, the transformation of methanoundecafulvenes into substituted methanocycloundeca[4,5]furo[2,3-d]pyrimidine diones through oxidative cyclization has been explored, revealing significant details about their structural and chemical properties (Naya et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application and handling of the compound. Detailed structural information obtained through single-crystal X-ray diffraction analysis provides a foundation for understanding these properties, as demonstrated in the synthesis and crystal structure analysis of related heterocyclic compounds (Yang, 2009).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, potential for forming derivatives, and stability under different conditions, are integral to the compound's utility in research and application. The synthesis and functionalization of furo[3,4-d]pyrimidine-2,4-diones through a straightforward pathway illustrate the compound's versatility and potential for generating a library of new heterocycles (De Coen et al., 2015).

Scientific Research Applications

Chemical Synthesis and Derivatives

3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, due to its complex structure, finds its applications in the synthesis of various heterocyclic compounds. Studies have shown that compounds with similar structures can be synthesized and evaluated for their biological activities, such as antiallergic properties. For instance, derivatives of furo[2,3-b][1,8]naphthyridine and furo[2,3-d]pyrido[1,2-a]pyrimidine have been synthesized and showed promising oral antiallergic activities in rat passive cutaneous anaphylaxis screenings (S. Kuo et al., 1988).

Heterocyclic Compound Synthesis

The furan moiety in the compound serves as a key building block for the synthesis of a variety of heterocyclic compounds. For example, reactions involving furan-2-ylidene acetates with 2,3-diaminopyridine led to the formation of pyrrol-2-ylidene-acetates, showcasing the versatility of furan derivatives in constructing complex molecular structures (Mustafa Sacmacl et al., 2012).

Biological Activity and Molecular Interactions

Compounds with similar structural motifs have been explored for their potential biological activities. The interactions between purine and pyrimidine bases, akin to the structural elements in 3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, form the basis for understanding molecular interactions in biological systems, such as DNA base pairing. This knowledge aids in the development of drugs targeting specific molecular interactions (H. M. Sobell, 1966).

Mechanism of Action

Target of Action

For instance, purine analogs often interact with enzymes involved in nucleic acid synthesis, such as DNA polymerase and ribonucleotide reductase .

Mode of Action

The mode of action would depend on the specific target. For example, if the target is an enzyme involved in nucleic acid synthesis, the compound might inhibit the enzyme, thereby affecting DNA replication or RNA transcription .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the presence of a purine derivative, it’s possible that it could impact pathways involving nucleic acid metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, solubility, stability, and the presence of functional groups. Furan derivatives, for example, are often metabolized in the liver through oxidation .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action. If the compound inhibits an enzyme involved in nucleic acid synthesis, it could lead to cell cycle arrest or apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, certain enzymes or transporters in the body might affect the compound’s bioavailability .

properties

IUPAC Name |

3-ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-3-20-14(22)12-13(18(2)16(20)23)17-15-19(7-5-8-21(12)15)10-11-6-4-9-24-11/h4,6,9H,3,5,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTKZCHLARDZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CO4)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 43981286 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2489366.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)

![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2489374.png)

![benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2489382.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)

![N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2489389.png)